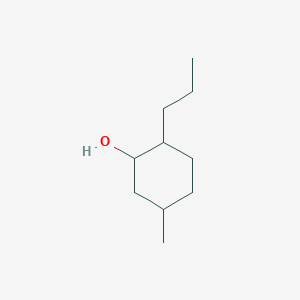

5-Methyl-2-propylcyclohexanol

CAS No.:

Cat. No.: VC16238840

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O |

|---|---|

| Molecular Weight | 156.26 g/mol |

| IUPAC Name | 5-methyl-2-propylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H20O/c1-3-4-9-6-5-8(2)7-10(9)11/h8-11H,3-7H2,1-2H3 |

| Standard InChI Key | VWXNPISBYOISDJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1CCC(CC1O)C |

Introduction

Structural and Stereochemical Analysis

Molecular Configuration

The IUPAC name for 5-methyl-2-propylcyclohexanol is 5-methyl-2-propylcyclohexan-1-ol, reflecting its hydroxyl group at position 1, methyl group at position 5, and propyl substituent at position 2. The cyclohexane ring adopts a chair conformation, with the hydroxyl group occupying an axial or equatorial position depending on the stereoisomer. Computational studies using Joback and Crippen methods have confirmed its three-dimensional structure, including bond angles and torsional strain .

Stereoisomerism

The compound exists in multiple stereoisomeric forms, including the trans,trans configuration (n-Menthol), which has distinct physicochemical properties. For example, the trans,trans isomer exhibits a boiling point of 530.59 K and a melting point of 262.18 K . The (+)-neomenthol variant, a stereoisomer with the (1S,2S,5R) configuration, is noted for its role as a chiral intermediate in pharmaceutical synthesis .

Synthesis and Industrial Production

Hydrodeoxygenation Pathways

5-Methyl-2-propylcyclohexanol is synthesized via hydrodeoxygenation (HDO) of lignin-derived phenolic compounds. This process involves:

-

Hydrogenation: Reduction of phenolic rings to cyclohexanol derivatives.

-

Demethoxylation: Removal of methoxy groups under catalytic conditions.

For instance, guaiacol (2-methoxyphenol) undergoes HDO over nickel-based catalysts to yield cyclohexanol derivatives, including 5-methyl-2-propylcyclohexanol.

Catalytic Systems

Recent advances utilize bifunctional catalysts such as Pt/TiO₂ and Ru/Al₂O₃, which enhance selectivity and yield. Reaction conditions typically involve temperatures of 200–300°C and hydrogen pressures of 2–5 MPa.

Physicochemical Properties

Thermodynamic Data

Key thermodynamic parameters for the trans,trans isomer include:

| Property | Value | Unit | Method |

|---|---|---|---|

| ΔfG° (Formation Gibbs) | -94.47 | kJ/mol | Joback |

| ΔfH° gas (Enthalpy) | -388.32 | kJ/mol | Joback |

| Boiling Point (T_boil) | 530.59 | K | Joback |

| Viscosity (η) | 0.0001533–0.0231540 | Pa·s | Joback |

Heat Capacity and Phase Behavior

The gas-phase heat capacity (Cₚ,gas) ranges from 370.12 J/mol·K at 530.59 K to 461.25 J/mol·K at 716.30 K . The critical temperature (T_c) and pressure (P_c) are 716.30 K and 2,637.96 kPa, respectively, indicating stability under high-temperature industrial processes .

Applications in Industry and Research

Fragrance and Flavoring

The compound’s cyclohexanol backbone contributes to its use in menthol-like fragrances. Its low volatility (logP = 2.584) ensures prolonged scent retention in perfumes and cosmetic products .

Pharmaceutical Intermediates

As a chiral building block, (+)-neomenthol [(1S,2S,5R)-5-methyl-2-propylcyclohexanol] is employed in synthesizing antitussives and topical analgesics . Its ability to form hydrogen bonds enhances drug-receptor interactions.

Future Research Directions

-

Toxicological Studies: Long-term exposure effects remain underexplored.

-

Green Synthesis: Developing enzymatic or photocatalytic HDO methods to reduce energy consumption.

-

Stereoselective Catalysis: Improving yields of specific isomers for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume